2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C17H27BClNO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve mild temperatures and the use of solvents like THF or DCM .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield the corresponding boronic acid .
Scientific Research Applications
2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester has several scientific research applications, including:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Chlorophenylboronic acid, pinacol ester
- 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester
Uniqueness
2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the diethylaminomethyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-9-10-14(15(19)11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOXOJCUQKQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(CC)CC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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